4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process involves understanding the starting materials, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography. These methods provide information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity with other substances .Scientific Research Applications
1. Role in Asymmetric Hydrogenation
4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, as a part of quinoline derivatives, has been studied in the context of asymmetric hydrogenation. Quinoline ligands have demonstrated excellent enantioselectivities and high catalytic activities in this domain, particularly in the hydrogenation of functionalized alkenes, which includes the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
2. Chemosensor Applications
Quinoline derivatives, closely related to the compound , have been developed as chemosensors. These chemosensors exhibit selectivity and sensitivity towards specific ions like Al3+ and Cu2+, highlighting their potential in analytical chemistry and environmental monitoring (Yang et al., 2015).
3. Application in Organic Synthesis
In organic synthesis, quinoline compounds have been explored as precursors or intermediates in various reactions. Their unique structure enables them to undergo a variety of interesting reactions, contributing to the synthesis of complex organic compounds (Novak et al., 2007).
4. Development of Novel Pharmaceutical Agents
Quinoline-based compounds have been studied for their potential as pharmaceutical agents, particularly in the development of new medications targeting GABAA/benzodiazepine receptors. These studies involve the synthesis and evaluation of various quinoline amides and carbamates (Tenbrink et al., 1994).
5. Catalysis Research
The compound's structural elements are relevant in catalysis research. For instance, quinoline derivatives have been used in cobalt-catalyzed C–H bond annulation reactions with isonitriles, demonstrating their utility in creating complex molecular structures (Kalsi et al., 2017).
6. Biomimetic Hydrogen Source
Quinoline derivatives have also been synthesized and applied as biomimetic hydrogen sources in asymmetric hydrogenation. Their tunable and regenerable properties make them valuable for sustainable chemistry applications (Chen et al., 2014).
7. Reductive Cleavage Studies
The structure of quinoline compounds facilitates their study in the context of reductive cleavage of aromatic carboxamides. This area of research is significant for understanding complex chemical reactions and developing new methodologies in organic chemistry (Ragnarsson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-15(7-10-18)22(27)24-19-13-16-5-4-12-25-20(26)11-8-17(14-19)21(16)25/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMINJMSUVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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